methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate
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Overview
Description
Methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate typically involves the condensation of glyoxal, ammonia, and methyl acetate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Formation of methyl 2-oxo-2-(1H-imidazol-2-yl)acetate
Reduction: Formation of this compound with a reduced imidazole ring
Substitution: Formation of methyl 2-chloro-2-(1H-imidazol-2-yl)acetate or methyl 2-bromo-2-(1H-imidazol-2-yl)acetate
Scientific Research Applications
Methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and metabolic pathways. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-2-(1H-imidazol-4-yl)acetate
- Methyl 2-hydroxy-2-(1H-imidazol-5-yl)acetate
- Methyl 2-hydroxy-2-(1H-imidazol-1-yl)acetate
Uniqueness
Methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate is unique due to its specific substitution pattern on the imidazole ring, which influences its chemical reactivity and biological activity. The position of the hydroxyl and ester groups can significantly affect the compound’s interaction with enzymes and receptors, making it distinct from other imidazole derivatives .
Properties
IUPAC Name |
methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)4(9)5-7-2-3-8-5/h2-4,9H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDNPYAIOGKSHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC=CN1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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